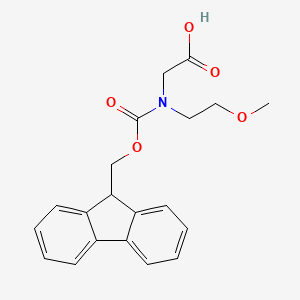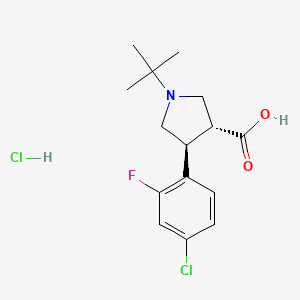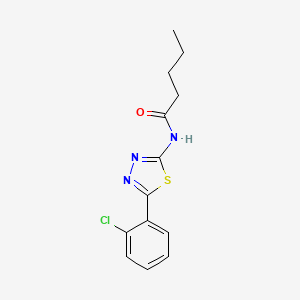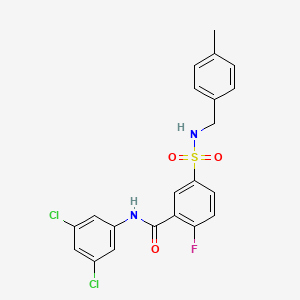
N-(3,5-dichlorophenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as DCFB, and it is a sulfonamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Antipathogenic Activity
Research has shown that derivatives similar to N-(3,5-dichlorophenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide exhibit antipathogenic activities. A study by Limban et al. (2011) synthesized and tested thiourea derivatives for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results suggest the potential of such derivatives for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Carbonic Anhydrase Inhibition
Another application is in the inhibition of carbonic anhydrase (CA) isoenzymes, which are critical for various physiological functions. Supuran et al. (2013) prepared and assayed aromatic sulfonamide inhibitors, including compounds structurally related to this compound, showing their effectiveness in nanomolar half maximal inhibitory concentration (IC50) against several CA isoenzymes. This research indicates the therapeutic potential of these compounds in treating conditions related to aberrant CA activity (C. Supuran, A. Maresca, F. Gregáň, & Milan Remko, 2013).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives bearing the sulfamoyl benzamide structure have been explored for various applications, including potential therapeutic uses. For instance, Hong et al. (2015) discussed the synthesis and characterization of a potent C-C chemokine receptor 1 (CCR1) antagonist, showcasing the methodology for incorporating tritium into the benzamide moiety. Such studies are crucial for developing labeled compounds for biochemical research (Yang Hong, J. Hynes, Yuan Tian, Balu N. Balasubramanian, & S. Bonacorsi, 2015).
Crystal Structure Analysis
The analysis of crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, closely related to the compound , has been performed to understand the conformation and intermolecular interactions of these molecules. Suchetan et al. (2016) described the crystal structures of three derivatives, providing insights into their molecular conformations and potential for further chemical modifications (P. A. Suchetan, S. Naveen, N. K. Lokanath, K. S. Srivishnu, G. M. Supriya, & H. N. Lakshmikantha, 2016).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c1-13-2-4-14(5-3-13)12-25-30(28,29)18-6-7-20(24)19(11-18)21(27)26-17-9-15(22)8-16(23)10-17/h2-11,25H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLXYQMAIHMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

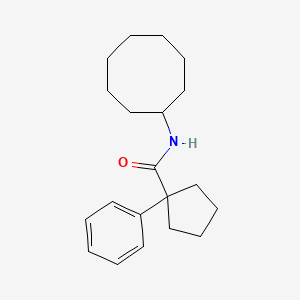
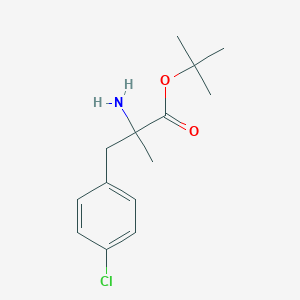


![4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2780859.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2780861.png)
![1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2780866.png)

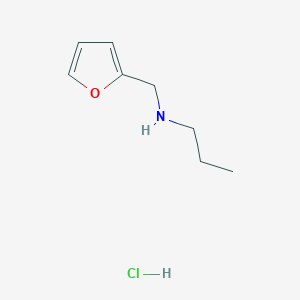
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)
